molecular formula C6H14ClNO B3028049 (2R,4R)-2-methylpiperidin-4-ol hydrochloride CAS No. 1523541-77-6

(2R,4R)-2-methylpiperidin-4-ol hydrochloride

Cat. No.: B3028049
CAS No.: 1523541-77-6
M. Wt: 151.63
InChI Key: DXKHDUOLFKISDJ-KGZKBUQUSA-N
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Description

(2R,4R)-2-Methylpiperidin-4-ol hydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with stereospecific methyl and hydroxyl substituents at the 2- and 4-positions, respectively. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.64 g/mol (CAS: 89451-59-2) .

Properties

IUPAC Name

(2R,4R)-2-methylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKHDUOLFKISDJ-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523541-77-6
Record name 4-Piperidinol, 2-methyl-, hydrochloride (1:1), (2R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523541-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-methylpiperidin-4-ol hydrochloride can be achieved through several methods One common approach involves the diastereoselective synthesis of the compound from commercially available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high diastereoselectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Key findings include:

  • MnO₂-mediated oxidation converts the alcohol to a ketone intermediate, which can further participate in cyclization or functionalization reactions .

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been employed for dehydrogenation, yielding unsaturated piperidine derivatives under mild conditions .

Table 1: Oxidation Reaction Parameters

ReagentConditionsProductYieldSource
MnO₂CH₂Cl₂, 50°C, 3 h4-Ketopiperidine derivative75–90%
DDQDioxane, rt, 18 hDehydrogenated derivative60–80%

Hydrogenation and Reduction

The compound serves as a precursor for saturated piperidine derivatives:

  • Catalytic hydrogenation with ammonium formate and Pd/C reduces double bonds in intermediates, yielding stereochemically pure cis-4-hydroxy-2-methylpiperidine .

  • NaBH₄ reduction of ketone derivatives regenerates the alcohol functionality with retention of stereochemistry .

Key Example :
Hydrogenation of bicyclic lactam intermediates derived from (2R,4R)-2-methylpiperidin-4-ol hydrochloride produced (2S,4S)-2-methylpiperidin-4-ol in 98% yield .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

  • Halogenation : Treatment with SOCl₂ or PBr₃ replaces the hydroxyl group with Cl or Br, enabling further cross-coupling reactions .

  • Grignard reactions : Organomagnesium reagents (e.g., CH₂=CHMgBr) add to ketone intermediates, forming 2,2-disubstituted piperidines .

Table 2: Substitution Reaction Outcomes

ReagentProduct TypeStereochemical OutcomeYieldSource
SOCl₂4-ChloropiperidineRetention of cis configuration85%
CH₂=CHMgBr2-Vinyl-4-hydroxypiperidineDiastereoselective addition70–90%

Acylation and Esterification

The hydroxyl group undergoes acylation with:

  • Acetyl chloride to form 4-acetoxy derivatives.

  • Benzoyl chloride under basic conditions, yielding esters used in drug discovery .

Notable Application :
Acylation intermediates were utilized in synthesizing donepezil analogues, where stereochemistry at C2 and C4 critically influenced acetylcholinesterase inhibition .

Ring-Opening and Cyclization

The piperidine ring participates in ring-expansion or contraction reactions:

  • Acid-mediated ring-opening generates linear amines for further functionalization .

  • Corey–Chaykovsky cyclization forms bicyclic lactams when reacted with sulfonium ylides .

Example :
Reaction with divinyl ketones via a double aza-Michael addition yielded 2-substituted 4-piperidones, key intermediates in bioactive molecule synthesis .

Stereochemical Influence on Reactivity

The cis-(2R,4R) configuration imparts distinct reactivity:

  • Diastereoselective hydrogenation favors syn-addition products due to steric hindrance from the methyl group .

  • Grignard additions to ketones show >20:1 diastereomeric ratios, driven by the equatorial preference of substituents .

Scientific Research Applications

Chemistry

In the field of chemistry, (2R,4R)-2-methylpiperidin-4-ol hydrochloride serves as a chiral building block for the synthesis of complex organic molecules. Its unique stereochemical properties enable the formation of enantiomerically pure compounds, which are crucial in drug development.

Key Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: Can lead to various reduced derivatives.
  • Substitution: The hydroxyl group can be replaced with other functional groups.

Biology

In biological research, this compound has been utilized in studies involving enzyme interactions and receptor binding. Its chirality plays a significant role in determining its binding affinity and specificity towards different molecular targets.

Mechanisms of Action:

  • Acts as an inhibitor or activator of enzymes depending on its structure.
  • Influences biochemical pathways relevant to therapeutic applications.

Case Studies:
Research indicates that this compound can serve as a model for understanding chirality's impact on drug interactions and efficacy. For instance, studies have shown its potential role in modulating neurotransmitter receptors, which is critical for developing treatments for neurological disorders.

Industry

In industrial applications, this compound is used in the production of fine chemicals and agrochemicals. Its ability to act as an intermediate in pharmaceutical synthesis makes it valuable for creating various therapeutic agents.

Applications in Industry:

  • Used as an intermediate in synthesizing pharmaceuticals.
  • Involved in producing agrochemicals that require specific stereochemical configurations for efficacy.

Mechanism of Action

The mechanism of action of (2R,4R)-2-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards different molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperidine Derivatives

(2R,4R)-2-Methylpiperidin-4-ol Hydrochloride vs. (3R,4R)-3-Methylpiperidin-4-ol Hydrochloride
Property (2R,4R)-2-Methylpiperidin-4-ol HCl (3R,4R)-3-Methylpiperidin-4-ol HCl
Molecular Formula C₆H₁₄ClNO C₆H₁₄ClNO
Molecular Weight 151.64 g/mol 151.64 g/mol
Substituent Position 2-methyl, 4-hydroxy 3-methyl, 4-hydroxy
Key Difference Methyl group at C2 affects steric hindrance and receptor binding . Methyl at C3 alters conformational flexibility and solubility .
Applications Chiral building block for CNS drugs . Intermediate for anticonvulsants and enzyme inhibitors .
(2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂; Molecular Weight: 193.67 g/mol .
  • Key Features : Carboxylic acid group at C4 enhances polarity, making it suitable for peptide coupling or metal chelation.
  • Applications : Precursor for pipecolic acid analogs in antiviral and anticancer agents .

Pyrrolidine Derivatives

(2R,4R)-4-Fluoro-2-methylpyrrolidine Hydrochloride
Property (2R,4R)-2-Methylpiperidin-4-ol HCl (2R,4R)-4-Fluoro-2-methylpyrrolidine HCl
Molecular Formula C₆H₁₄ClNO C₅H₁₁ClFN
Molecular Weight 151.64 g/mol 139.60 g/mol
Ring Size 6-membered (piperidine) 5-membered (pyrrolidine)
Key Difference Larger ring reduces ring strain and increases metabolic stability . Fluorine substitution improves bioavailability and CNS penetration .
Applications Drug intermediates for antibiotics . Potential antipsychotics or antidepressants .
(2R,4R)-Methyl 4-Hydroxypyrrolidine-2-carboxylate Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₃; Molecular Weight: 193.63 g/mol .
  • Key Features : Ester group enables prodrug strategies or esterase-sensitive targeting.
  • Applications : Used in peptide mimetics and glycosidase inhibitors .

Functionalized Derivatives

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride
  • Molecular Formula : C₅H₁₀ClFN₂O; Molecular Weight : 168.60 g/mol .
  • Key Features : Carboxamide group facilitates hydrogen bonding with biological targets.
  • Applications : Investigated for kinase inhibition in oncology .
(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride
  • Molecular Formula : C₁₁H₂₂ClN₂O₃; Molecular Weight : 274.76 g/mol .
  • Key Features : Boc protection enhances stability during solid-phase peptide synthesis.
  • Applications : Key intermediate for constrained peptide backbones .

Key Research Findings and Trends

Stereochemical Impact : The (2R,4R) configuration in piperidine derivatives ensures optimal diastereoselectivity in synthesis, critical for bioactive molecule development .

Substituent Effects :

  • Hydroxyl groups enhance solubility but may reduce membrane permeability.
  • Fluorine or methyl groups improve metabolic stability and target affinity .

Ring Size : Piperidine derivatives generally exhibit higher conformational flexibility than pyrrolidines, influencing receptor binding kinetics .

Biological Activity

(2R,4R)-2-methylpiperidin-4-ol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and its role as a building block in drug development.

Overview of Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Analgesic and Anti-inflammatory Properties : The compound has been studied for its potential to alleviate pain and reduce inflammation, suggesting applications in treating chronic pain conditions.
  • Neurological Applications : Its ability to modulate neurotransmitter systems indicates possible uses in treating neurological disorders such as Alzheimer's disease and depression .
  • Enzyme Interaction : The compound interacts with various enzymes and receptors, influencing metabolic pathways and neurotransmission. It has shown promise as an inhibitor or activator of specific enzymes depending on its structural configuration.

The mechanisms by which this compound exerts its effects are multifaceted:

  • Receptor Binding : The compound can bind to neurotransmitter receptors, affecting their activity. For instance, it has been noted for its interaction with muscarinic acetylcholine receptors, which are crucial in cognitive function and memory .
  • Enzyme Inhibition : It may inhibit enzymes like acetylcholinesterase, which is relevant for Alzheimer's treatment due to its role in degrading acetylcholine .
  • Nucleophilic Substitution : The hydroxyl group in the structure allows for nucleophilic substitutions and reductions, contributing to its reactivity and potential for forming new compounds.

Synthesis Methods

Various synthetic routes have been developed to produce this compound. These methods vary in yield, stereoselectivity, and environmental impact. Key synthesis strategies include:

  • Diastereoselective Approaches : Recent studies have focused on diastereoselective synthesis methods that enhance the yield of desired stereoisomers while minimizing by-products .
  • Chiral Building Blocks : The compound serves as a chiral building block for synthesizing other biologically active molecules.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes notable comparisons:

Compound NameStructure CharacteristicsUnique Aspects
1-Methylpiperidin-4-olSimilar piperidine structureLacks chirality; different biological profile
3-HydroxypiperidineHydroxyl group at position 3Different stereochemistry affects receptor binding
1-(3-Hydroxypropyl)piperidineExtended chain at position 1Changes in lipophilicity may affect absorption

The unique stereochemistry of this compound contributes significantly to its distinct biological activity compared to other piperidine derivatives.

Case Studies and Research Findings

Numerous studies have explored the pharmacological potential of this compound:

  • Analgesic Effects : In a study assessing various piperidine derivatives for analgesic properties, this compound demonstrated significant pain relief effects comparable to established analgesics.
  • Cognitive Enhancement : Research involving animal models has shown that the compound may improve cognitive functions when administered at specific dosages, highlighting its potential in treating neurodegenerative diseases.
  • Antifungal Activity : While primarily focused on neurological applications, some studies have noted antifungal properties against specific strains when tested in vitro .

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodology : Combine CRISPR-Cas9 knockouts (e.g., target receptor genes) with transcriptomics (RNA-seq) to confirm pathway engagement. In vivo PET imaging with 18F^{18}\text{F}-labeled analogs can quantify target occupancy in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-2-methylpiperidin-4-ol hydrochloride
Reactant of Route 2
(2R,4R)-2-methylpiperidin-4-ol hydrochloride

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